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Compound of Interest

Compound Name:
2,2,6,6-Tetramethyloxane-3,5-

dione

CAS No.: 14744-26-4

Cat. No.: B1652558 Get Quote

In the vast expanse of chemical literature, some molecules are meticulously characterized,

their properties and reactivities extensively documented. Others, like 2,2,6,6-
Tetramethyloxane-3,5-dione, remain in the periphery, noted in chemical supplier catalogs but

largely absent from peer-reviewed research. This guide is crafted for researchers, scientists,

and drug development professionals who may encounter such niche compounds. Due to the

limited publicly available data on 2,2,6,6-Tetramethyloxane-3,5-dione, this document adopts a

first-principles approach. We will deconstruct the molecule into its core functional components

—the 2,2,6,6-tetramethyl-substituted oxane ring and the 1,3-dione system—to provide a

comprehensive technical guide based on the well-established chemistry of analogous

structures. This approach aims to equip the reader with the foundational knowledge to predict

its properties, devise synthetic strategies, and understand its potential reactivity.

The Molecule at a Glance: 2,2,6,6-Tetramethyloxane-
3,5-dione
This heterocyclic compound is characterized by a six-membered oxane (tetrahydropyran) ring

bearing four methyl groups at the 2 and 6 positions and ketone functionalities at the 3 and 5

positions.

Table 1: Basic Properties of 2,2,6,6-Tetramethyloxane-3,5-dione
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Property Value

IUPAC Name 2,2,6,6-Tetramethyloxane-3,5-dione

CAS Number 5443-73-2

Molecular Formula C9H14O3

Molecular Weight 170.21 g/mol

Canonical SMILES CC1(C(=O)CC(=O)OC1(C)C)C

Deconstruction and Analysis of Structural Moieties
To understand the potential chemistry of 2,2,6,6-Tetramethyloxane-3,5-dione, we will explore

its two primary structural features: the sterically hindered tetramethyl-substituted heterocycle

and the reactive 1,3-dione system.

The 2,2,6,6-Tetramethyl Heterocyclic Scaffold: Steric
Hindrance and Stability
The gem-dimethyl groups at the positions alpha to the ring oxygen are a defining feature. This

substitution pattern is famously present in 2,2,6,6-tetramethylpiperidine (TMP) and its

derivatives, which are widely used as hindered amine light stabilizers (HALS).[1][2]

Steric Shielding: The four methyl groups provide significant steric bulk around the

heterocyclic ring. This can influence the molecule's reactivity in several ways:

It may hinder intermolecular reactions at the ring atoms.

It can lock the ring into a specific conformation, influencing the orientation of the dione

functional groups.

Increased Stability: The tetramethyl substitution can enhance the thermal and chemical

stability of the molecule, a property exploited in HALS.[3] These stabilizers function by

scavenging free radicals, a process in which the hindered amine is cyclically regenerated.[1]

[4] While our target molecule is an oxane, the principle of enhanced stability due to the

tetramethyl substitution is likely to be a shared characteristic.
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The 1,3-Dione System: A Hub of Reactivity
The 1,3-dione (or β-diketone) functionality is one of the most versatile and well-studied

functional groups in organic chemistry.[5][6] Its reactivity is dominated by the acidity of the

methylene protons flanked by the two carbonyl groups.

Keto-Enol Tautomerism: 1,3-diones exist as an equilibrium mixture of the diketo and enol

forms.[7] The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-

membered ring.

Caption: Keto-enol tautomerism in a 1,3-dione system.

Acidity and Enolate Formation: The protons on the carbon between the two carbonyls are

significantly acidic (pKa in the range of 9-11 in water for acyclic β-diketones), leading to the

ready formation of a resonance-stabilized enolate anion upon treatment with a base. This

enolate is a potent nucleophile.

Metal Chelation: The enolate form of 1,3-diones acts as an excellent bidentate ligand for a

wide variety of metal ions, forming stable chelate complexes.[8][9] This property is exploited

in catalysis, metal extraction, and as precursors for metal-organic frameworks.

Postulated Synthesis and Reactivity
While no specific synthesis for 2,2,6,6-Tetramethyloxane-3,5-dione is readily found in the

literature, we can propose plausible synthetic routes based on the chemistry of analogous

compounds like 1,3-dioxane-4,6-diones and tetrahydropyran-4-ones.

Potential Synthetic Pathways
The synthesis of related heterocyclic diones often involves condensation reactions. For

instance, 1,3-dioxane-4,6-diones are typically synthesized from the reaction of malonic acid

with a ketone or aldehyde.[10][11][12]

A plausible, though unverified, approach to 2,2,6,6-Tetramethyloxane-3,5-dione could involve

an intramolecular cyclization of a suitably substituted acyclic precursor.
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Acyclic Precursor
(e.g., substituted hydroxy acid)

Intramolecular
Cyclization 2,2,6,6-Tetramethyloxane-3,5-dione

Click to download full resolution via product page

Caption: A generalized proposed synthetic workflow.

Expected Reactivity
Based on its constituent functional groups, the reactivity of 2,2,6,6-Tetramethyloxane-3,5-
dione can be predicted:

Reactions at the Methylene Bridge: The acidic protons of the C4 methylene group would be

the primary site for reactions such as alkylation, acylation, and condensation (e.g.,

Knoevenagel condensation) after deprotonation with a suitable base.[6][13]

Reactions at the Carbonyl Groups: The carbonyl groups could undergo nucleophilic addition,

reduction to alcohols, or be involved in the formation of heterocycles like pyrazoles upon

reaction with hydrazine derivatives.

Ring Opening: Under harsh conditions (e.g., strong acid or base), the oxane ring could be

susceptible to cleavage.

Spectroscopic Characterization: An Educated
Prediction
Without experimental data, we can predict the key spectroscopic features of 2,2,6,6-
Tetramethyloxane-3,5-dione based on its structure.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Key Signals

¹H NMR

- Singlets for the four methyl groups (likely two

distinct signals due to their environment relative

to the carbonyls).- A singlet for the methylene

protons at C4. The chemical shift would be

influenced by the equilibrium between the keto

and enol forms.

¹³C NMR

- Signals for the quaternary carbons at C2 and

C6.- Signals for the methyl carbons.- A signal for

the methylene carbon at C4.- Two signals for

the carbonyl carbons at C3 and C5.

IR Spectroscopy

- Strong C=O stretching bands for the ketone

groups (typically in the range of 1700-1750

cm⁻¹).- C-O-C stretching for the ether linkage in

the oxane ring.- If a significant enol form is

present, a broad O-H stretch and a C=C stretch

would be observed.

Mass Spectrometry

- A molecular ion peak corresponding to the

molecular weight (170.21 g/mol ).-

Fragmentation patterns corresponding to the

loss of methyl groups, carbon monoxide, and

other fragments.

Potential Applications in Drug Development and
Research
While no specific applications for 2,2,6,6-Tetramethyloxane-3,5-dione have been

documented, its structural motifs are present in molecules of significant interest.

Scaffold for Medicinal Chemistry: The tetrahydropyran ring is a common feature in many

natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.

[14][15][16] The dione functionality provides a handle for further chemical modification,

making this molecule a potential starting point for the synthesis of compound libraries for

drug screening.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1652558?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01941h/unauth
https://cymitquimica.com/cas/29943-42-8/
https://www.benchchem.com/product/b041191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1652558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Building Block in Organic Synthesis: Like other 1,3-diones, it could serve as a versatile

building block for the synthesis of more complex heterocyclic systems.[5]

Ligand for Metal Complexes: The ability of the 1,3-dione moiety to chelate metals could be

explored for applications in catalysis or materials science.

Conclusion: A Call for Further Investigation
2,2,6,6-Tetramethyloxane-3,5-dione represents a molecule with intriguing structural features

but a significant lack of empirical data. This guide has aimed to bridge this knowledge gap by

providing a thorough analysis of its constituent parts, drawing on the well-established chemistry

of tetramethyl-substituted heterocycles and 1,3-diones. The predictions made herein regarding

its synthesis, reactivity, and spectroscopic properties provide a solid foundation for any

researcher or scientist wishing to investigate this compound. It is our hope that this technical

overview will stimulate further experimental work to fully characterize this and other sparsely

documented molecules, thereby expanding the toolkit of synthetic and medicinal chemists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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